(2R)-4-Cyclohexyl-2-methylbutan-1-amine
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Overview
Description
(2R)-4-Cyclohexyl-2-methylbutan-1-amine is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by a cyclohexyl group attached to a butan-1-amine backbone, with a methyl group at the second carbon position. The (2R) configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4-Cyclohexyl-2-methylbutan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexyl ketone and a suitable amine.
Reductive Amination: The cyclohexyl ketone undergoes reductive amination with the amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using chiral acids or chromatography to isolate the (2R) enantiomer.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of a suitable precursor.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: (2R)-4-Cyclohexyl-2-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acyl chlorides or alkyl halides.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(2R)-4-Cyclohexyl-2-methylbutan-1-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-4-Cyclohexyl-2-methylbutan-1-amine involves its interaction with specific molecular targets:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
(2S)-4-Cyclohexyl-2-methylbutan-1-amine: The enantiomer of the compound with opposite spatial configuration.
4-Cyclohexylbutan-1-amine: Lacks the methyl group at the second carbon position.
2-Methylbutan-1-amine: Lacks the cyclohexyl group.
Uniqueness: (2R)-4-Cyclohexyl-2-methylbutan-1-amine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other similar compounds.
Properties
IUPAC Name |
(2R)-4-cyclohexyl-2-methylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-10(9-12)7-8-11-5-3-2-4-6-11/h10-11H,2-9,12H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZDTWAOCHVCSM-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCCC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1CCCCC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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